3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester
Overview
Description
3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to a benzoic acid moiety, which is further modified with a dimethylamino group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidin-2-ylamine and benzoic acid methyl ester.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of pyrimidin-2-ylamine and the carboxylic acid group of benzoic acid methyl ester. This is often facilitated by coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) under mild conditions.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the benzoic acid moiety, to form derivatives such as benzoic acid or its salts.
Reduction: Reduction reactions can be performed on the pyrimidinyl group, potentially leading to the formation of amines.
Substitution: Substitution reactions at the pyrimidinyl or benzoic acid moieties can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Benzoic acid, its salts, and other oxidized derivatives.
Reduction Products: Amines derived from the pyrimidinyl group.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Pyrimidinyl Benzoic Acids: These compounds share the pyrimidinyl and benzoic acid moieties but differ in their substituents.
Dimethylamino Derivatives: Compounds with similar dimethylamino groups but different core structures.
Properties
IUPAC Name |
methyl 3-[5-(dimethylaminomethylideneamino)pyrimidin-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(2)10-18-13-8-16-14(17-9-13)11-5-4-6-12(7-11)15(20)21-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWWERGAHLHYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CN=C(N=C1)C2=CC(=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158706 | |
Record name | Methyl 3-[5-[[(dimethylamino)methylene]amino]-2-pyrimidinyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092568-85-8 | |
Record name | Methyl 3-[5-[[(dimethylamino)methylene]amino]-2-pyrimidinyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092568-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[5-[[(dimethylamino)methylene]amino]-2-pyrimidinyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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